molecular formula C14H34N4 B14083502 1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl- CAS No. 113812-23-0

1,4-Butanediamine, N,N'-bis(3-aminopropyl)-N,N'-diethyl-

Cat. No.: B14083502
CAS No.: 113812-23-0
M. Wt: 258.45 g/mol
InChI Key: HCUFAPSHGYTZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- is a chemical compound known for its versatile applications in various fields. It is a polyamine, which means it contains multiple amine groups. This compound is often used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- typically involves the reaction of 1,4-butanediamine with 3-aminopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure the purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form simpler amine compounds.

    Substitution: The amine groups can participate in substitution reactions with other chemical groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different amine oxides, while reduction can produce simpler amines.

Scientific Research Applications

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its use in drug development and delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- involves its interaction with various molecular targets. The compound can act as a free radical scavenger, protecting cells from oxidative damage. It also plays a role in cellular proliferation and differentiation by interacting with specific enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Spermine: Another polyamine with similar properties but different molecular structure.

    Spermidine: A related compound with fewer amine groups.

    Putrescine: A simpler polyamine with fewer carbon atoms.

Uniqueness

1,4-Butanediamine, N,N’-bis(3-aminopropyl)-N,N’-diethyl- is unique due to its specific arrangement of amine groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various research and industrial applications.

Properties

CAS No.

113812-23-0

Molecular Formula

C14H34N4

Molecular Weight

258.45 g/mol

IUPAC Name

N,N'-bis(3-aminopropyl)-N,N'-diethylbutane-1,4-diamine

InChI

InChI=1S/C14H34N4/c1-3-17(13-7-9-15)11-5-6-12-18(4-2)14-8-10-16/h3-16H2,1-2H3

InChI Key

HCUFAPSHGYTZPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCN(CC)CCCN)CCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.